Arsine oxide, hydroxyisobutylisopropyl-

Description

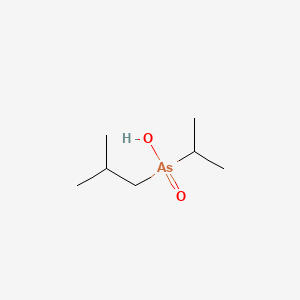

“Arsine oxide, hydroxyisobutylisopropyl-” is an organoarsenic compound characterized by an arsenic center bonded to oxygen and substituted with hydroxyisobutyl and isopropyl groups. These triaryl arsine oxides are typically synthesized via hydrolysis of halogenated precursors (e.g., dibromides or hydroxybromides) using alcoholic potash . The compound is expected to form crystalline solids, with physical properties such as melting point and solubility influenced by substituent groups .

Properties

CAS No. |

73791-43-2 |

|---|---|

Molecular Formula |

C7H17AsO2 |

Molecular Weight |

208.13 g/mol |

IUPAC Name |

2-methylpropyl(propan-2-yl)arsinic acid |

InChI |

InChI=1S/C7H17AsO2/c1-6(2)5-8(9,10)7(3)4/h6-7H,5H2,1-4H3,(H,9,10) |

InChI Key |

WXFZPIVKASHKGW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C[As](=O)(C(C)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of arsine oxide, hydroxyisobutylisopropyl- typically involves the reaction of arsenic trioxide with organic reagents under controlled conditions. One common method is the reduction of arsenic acid in the presence of hydroxyisobutylisopropyl groups. This process often requires the use of catalysts and specific reaction conditions to ensure the desired product is obtained.

Industrial Production Methods: Industrial production of arsine oxide, hydroxyisobutylisopropyl- involves large-scale synthesis using advanced chemical reactors. The process includes the purification of raw materials, precise control of reaction parameters, and the use of high-purity reagents to achieve the desired product quality. Techniques such as fractional distillation and sublimation are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Arsine oxide, hydroxyisobutylisopropyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form higher oxidation state products.

Reduction: It can be reduced to lower oxidation state arsenic compounds.

Substitution: The hydroxyisobutylisopropyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic pentoxide, while reduction can produce arsine .

Scientific Research Applications

Arsine oxide, hydroxyisobutylisopropyl- has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.

Industry: It is used in the semiconductor industry for the production of high-purity arsenic compounds

Mechanism of Action

The mechanism of action of arsine oxide, hydroxyisobutylisopropyl- involves its interaction with cellular components. The compound can bind to proteins and enzymes, disrupting their normal function. It may also induce oxidative stress and apoptosis in cells. The molecular targets and pathways involved include the inhibition of thioredoxin reductase and the induction of DNA damage .

Comparison with Similar Compounds

Structural and Functional Group Variations

Organoarsenic compounds exhibit diverse reactivity and physical properties based on substituents. Key comparable compounds include:

Tri(4-isopropylphenyl) Arsine Oxide

- Molecular Formula : [(CH₃)₂CH·C₆H₄]₃AsO

- Melting Point : 129°C (white needles)

- Synthesis : Derived from halogenated precursors (e.g., dihalides) using alcoholic potash .

- Reactivity : Reacts with dilute nitric acid to form a hydroxynitrate (m.p. 147°C), indicating susceptibility to oxidation .

Tri(2,4,6-Trimethylphenyl) Arsine Oxide

- Melting Point : 203–204°C

- Properties : Higher melting point due to increased steric hindrance and symmetry from ortho-methyl groups .

Tri(4-Isopropylphenyl) Arsine Sulfide

- Molecular Formula : [(CH₃)₂CH·C₆H₄]₃AsS

- Melting Point : 149.5°C

- Synthesis : Produced by passing hydrogen sulfide through an alcoholic solution of the corresponding arsine oxide .

- Comparison : Replacement of oxygen with sulfur increases melting point by 20.5°C, reflecting stronger intermolecular forces .

4-Isopropylphenyldichloroarsine

- Molecular Formula : (CH₃)₂CH·C₆H₄·AsCl₂

- Role : A precursor to arsine oxides and sulfides, highlighting the importance of halogenated intermediates in synthesis .

Data Table: Key Properties of Comparable Compounds

Substituent Effects on Properties

- Steric Effects : Bulky substituents like isopropyl or trimethyl groups increase melting points by enhancing crystal lattice stability (e.g., 203°C for trimethylphenyl vs. 129°C for isopropylphenyl) .

- Electron-withdrawing/donating Groups : Hydroxy and nitro groups (e.g., in hydroxynitrate derivatives) alter solubility and oxidative stability .

- Chalcogen Replacement : Sulfur analogs (arsine sulfides) exhibit higher melting points than oxides due to stronger van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.